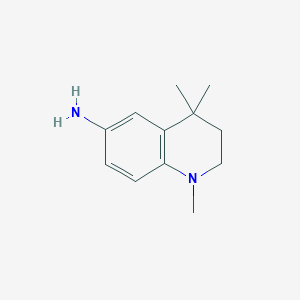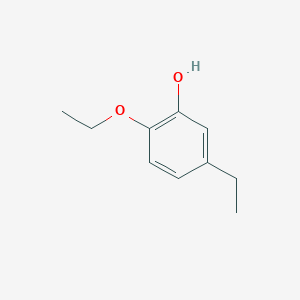
2-Ethoxy-5-ethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-ethylphenol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, characterized by the presence of an ethoxy group and an ethyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethoxy-5-ethylphenol can be synthesized through several methods. One common method involves the ethylation of 2-ethoxyphenol. This reaction typically uses ethyl iodide or ethyl bromide as the ethylating agent in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethylation.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow process. This method involves the reaction of diethyl carbonate with pyrocatechol in the presence of a catalyst. The catalyst used can be a metal oxide such as zinc oxide or aluminum oxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-5-ethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
2-Ethoxy-5-ethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-5-ethylphenol involves its interaction with various molecular targets. It can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This compound can also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-ethylphenol: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Ethoxyphenol: Lacks the ethyl group present in 2-Ethoxy-5-ethylphenol.
5-Ethyl-2-hydroxyanisole: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
This compound is unique due to the presence of both ethoxy and ethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .
Propiedades
IUPAC Name |
2-ethoxy-5-ethylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-8-5-6-10(12-4-2)9(11)7-8/h5-7,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEHSIWBEUAYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
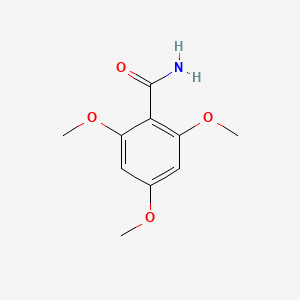
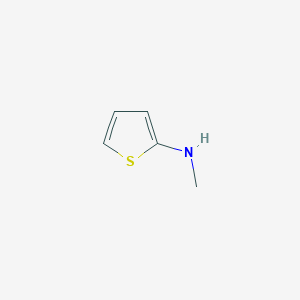
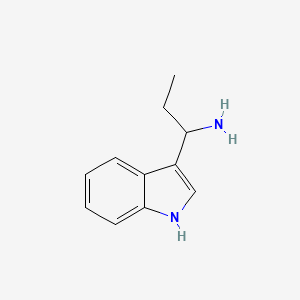
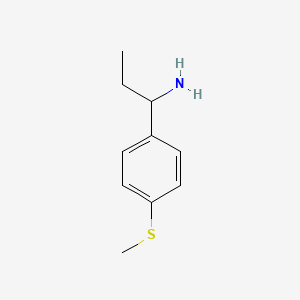
![1-[4-(Methylthio)phenyl]-1-propanol](/img/structure/B7905770.png)
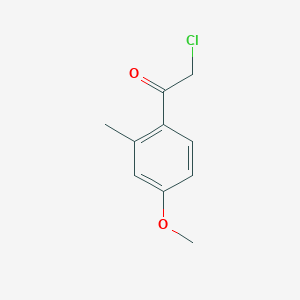
![1-[5-Chloro-2-(ethylsulfanyl)phenyl]ethan-1-one](/img/structure/B7905784.png)

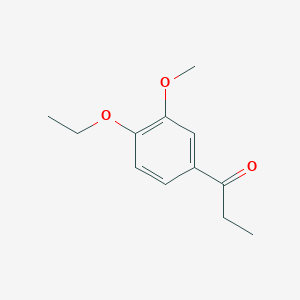
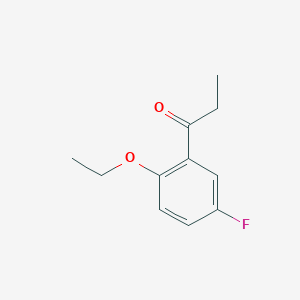
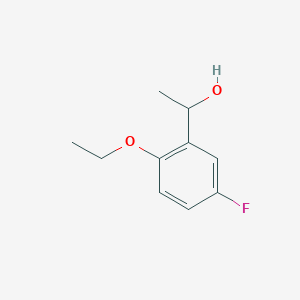
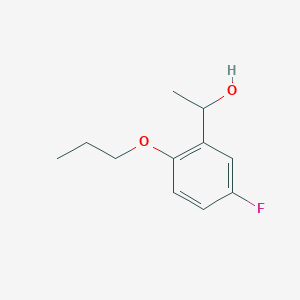
![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B7905846.png)
